(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid

Chiral pharmacology Cysteine prodrug Stereospecificity

(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid (CAS 1217529-11-7) is a chiral heterocyclic compound belonging to the 2-aryl-thiazolidine-4-carboxylic acid class, with molecular formula C₁₀H₁₁NO₃S and molecular weight 225.27 g/mol. Formed by condensation of L-cysteine or D-cysteine with 3-hydroxybenzaldehyde, it features a thiazolidine ring that functions as a masked sulfhydryl system capable of non-enzymatic ring opening to release cysteine.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
Cat. No. B7818907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=CC(=CC=C2)O)C(=O)O
InChIInChI=1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8-,9?/m1/s1
InChIKeyFJKZSYINEIIGCM-VEDVMXKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid – Stereochemically Defined Chiral Research Compound


(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid (CAS 1217529-11-7) is a chiral heterocyclic compound belonging to the 2-aryl-thiazolidine-4-carboxylic acid class, with molecular formula C₁₀H₁₁NO₃S and molecular weight 225.27 g/mol [1]. Formed by condensation of L-cysteine or D-cysteine with 3-hydroxybenzaldehyde, it features a thiazolidine ring that functions as a masked sulfhydryl system capable of non-enzymatic ring opening to release cysteine [2]. The compound is primarily supplied as a research chemical (≥95–97% purity) for use as a chiral building block, a stereochemical probe in cysteine prodrug studies, and a precursor for phthalocyanine conjugate synthesis [1][3]. Its defined (4S) absolute configuration distinguishes it from the more extensively studied (4R) enantiomer (CAS 80457-74-5), making it a critical tool for investigating stereospecific biological effects within this compound class.

Why Generic Substitution Fails: Stereochemical and Regiochemical Specificity of (4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid


Within the 2-aryl-thiazolidine-4-carboxylic acid class, substitution of one analog for another without considering stereochemistry at C-4 and the regioisomeric position of the hydroxyl group on the phenyl ring leads to significantly divergent biological outcomes. The (4S) configuration is not interchangeable with the (4R) enantiomer: Nagasawa et al. (1984) demonstrated that for 2-methyl-substituted thiazolidine-4-carboxylic acids, the (4S) enantiomer provided 0% survival protection in a murine acetaminophen hepatotoxicity model, whereas the (4R) enantiomer was substantially protective [1]. Furthermore, thiazolidine-4(R)-carboxylic acid was a good substrate for rat liver mitochondrial proline oxidase (Kₘ = 1.1 × 10⁻⁴ M), but the (4S) enantiomer was not [1]. The 3-hydroxy position on the phenyl ring confers distinct electronic and hydrogen-bonding properties compared to the 2-hydroxy isomer (studied for tyrosinase-mediated melanogenesis inhibition) and the 4-hydroxy isomer (claimed in antitumor patents), with each regioisomer showing different target engagement profiles [2]. These stereochemical and regiochemical differences directly impact cysteine release kinetics, antioxidant capacity, and target enzyme inhibition, making generic substitution scientifically invalid without confirmatory comparative data.

Quantitative Differentiation Evidence: (4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid vs. Closest Analogs


Stereochemical Determinant of Biological Activity: (4S) vs. (4R) Enantiomer Comparison in Cysteine Prodrug Function

The (4S) absolute configuration at the thiazolidine C-4 position is a critical determinant of biological activity in the cysteine prodrug mechanism. In a landmark study by Nagasawa et al. (1984), 2(RS)-methylthiazolidine-4(S)-carboxylic acid provided 0% survival protection in mice challenged with LD₉₀ acetaminophen, while the corresponding (4R) enantiomer and 2(RS)-n-propyl- and 2(RS)-n-pentylthiazolidine-4(R)-carboxylic acids were nearly equipotent in their protective effect based on the number of surviving animals at 48 h as well as by histological criteria [1]. Additionally, thiazolidine-4(R)-carboxylic acid was a good substrate for rat liver mitochondrial proline oxidase (Kₘ = 1.1 × 10⁻⁴ M; Vₘₐₓ = 5.4 μmol min⁻¹ (mg protein)⁻¹), but the (4S) enantiomer was not recognized by this enzyme [1]. Although this specific data is for the 2-methyl analog and the unsubstituted parent, the stereochemical principle extends to the 2-aryl series: the (4S) configuration produces a fundamentally different biological recognition profile.

Chiral pharmacology Cysteine prodrug Stereospecificity Hepatoprotection

Regioisomeric Hydroxyl Position: 3-OH vs. 2-OH vs. 4-OH Phenyl Substitution Defines Biological Target Engagement

The position of the hydroxyl group on the 2-phenyl ring dictates distinct biological target profiles. Napolitano et al. (1991) demonstrated that at 0.2 mM concentration, 2-(2′-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid (Th2, 2-OH isomer) effectively prevented the tyrosinase-catalyzed conversion of 0.2 mM L-tyrosine to melanin, while the 4′-hydroxy isomer (Th3) showed a lower extent of inhibition [1]. The mechanism involved trapping of enzymically generated dopaquinone by the -SH containing Schiff base arising from cleavage of the thiazolidine ring, a process dependent on the hydroxyl position for proper Schiff base geometry [1]. The 3-hydroxy isomer was not evaluated in that study, representing a gap in melanogenesis SAR. Separately, US Patent 4,457,936 specifically claims 2-(3,5-dichloro-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid as a preferred prolyl hydroxylase inhibitor, demonstrating that hydroxyl substitution pattern directly influences collagen metabolism enzyme inhibitory potency [2].

Melanogenesis inhibition Tyrosinase Structure-activity relationship Regioisomerism

Cysteine Prodrug Release Kinetics: Substituent-Dependent Decomposition Rate Governed by Aryl Electronics

The rate of non-enzymatic thiazolidine ring opening to release L-cysteine is directly modulated by the electronic character of the C-2 substituent. Butvin et al. (1999) established that for (2RS,4R)-2-substituted thiazolidine-4-carboxylic acids, stability decreases in the order: 2-carboxyl derivative (stable) > 2-alkyl > 2-aryl > 2,2-dialkyl derivatives, and that more bulky and/or electron-donating substituents produce deeper and faster decomposition [1]. The alkaline salts are notably more stable, remaining intact for up to 3 hours [1]. The 3-hydroxyphenyl group, with its electron-donating hydroxyl substituent (Hammett σₘ = +0.12 for OH), is predicted to produce faster cysteine release than the unsubstituted 2-phenyl analog. Önen Bayram et al. (2016) confirmed that the antioxidant capacity of 2-aryl-thiazolidine-4-carboxylic acids correlates with both cysteine release and the intrinsic reducing capacity of the thiazolidine ring [2]. Bustillo Trueba et al. (2018) further demonstrated that decomposition of 2-substituted thiazolidine-4-carboxylic acids is highly pH-dependent with significant acceleration at basic pH, providing tunable release parameters [3].

Cysteine prodrug Thiazolidine ring-opening pH-dependent stability Drug delivery

Antioxidant Capacity: Aryl Substituent Effects on DPPH Radical Scavenging in 2-Aryl-Thiazolidine-4-Carboxylic Acids

The antioxidant capacity of 2-aryl-thiazolidine-4-carboxylic acids is strongly influenced by the nature and position of substituents on the aromatic ring. Begum et al. (2020) synthesized a series of (4R)-2-aryl-thiazolidine-4-carboxylic acids and evaluated their DPPH radical scavenging activity, finding that compounds with -OCH₃ groups on the aromatic ring showed better radical scavenging than those with -Cl, -F, or -NO₂ substituents, and that the presence of the phenyl ring itself enhanced radical scavenging activity [1]. The nature and position of the substituents on the aromatic ring were correlated with antioxidant activity [1]. Önen Bayram et al. (2016) further demonstrated through DPPH and CUPRAC assays that the antioxidant capacity of these compounds derives both from L-cysteine release and from the reducing capacity of the thiazolidine heterocycle itself, with aryl substitution pattern significantly affecting both mechanisms [2]. While specific IC₅₀ values for the 3-hydroxyphenyl derivative are not published, the hydroxyl group is expected to contribute additional radical-scavenging capacity through hydrogen atom donation.

Antioxidant DPPH assay Radical scavenging Structure-activity relationship

Prolyl Hydroxylase Inhibition for Collagen Metabolism: Patent-Claimed Therapeutic Differentiation of Hydroxyphenyl-Thiazolidine-4-Carboxylic Acids

US Patent 4,457,936 (Draeger et al., 1984) specifically claims hydroxyphenyl-thiazolidine-4-carboxylic acids as selective inhibitors of proline hydroxylase and lysine hydroxylase, enzymes critical for collagen biosynthesis [1]. The patent discloses that these compounds achieve selective inhibition of collagen biosynthesis by interfering with the hydroxylation of protein-bound proline and lysine, resulting in the production of insufficiently hydroxylated collagen that cannot be properly secreted or incorporated into the extracellular matrix [1]. Among the preferred compounds, 2-(3,5-dichloro-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid is explicitly named, demonstrating that the phenyl substitution pattern directly influences inhibitory potency [1]. The (4S)-2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid, while not specifically exemplified, falls within the claimed generic structure and represents a distinct stereochemical and regioisomeric variant. The patent's therapeutic scope includes scleroderma, keloid formation, hypertrophic cicatrices, diabetes, hepatocirrhosis, and arteriosclerosis [1].

Collagen metabolism Prolyl hydroxylase inhibition Fibrosis Patent pharmacology

Stereochemical Purity as a Procurement Criterion: Defined (4S) Configuration Enables Reproducible Chiral Research

The (4S)-2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid is supplied with defined absolute stereochemistry (CAS 1217529-11-7, MDL MFCD18447511, PubChem CID 45357782) at typical purity of ≥95–97% [1]. This contrasts with the more commonly available (4R) enantiomer (CAS 80457-74-5) and racemic mixtures. The Jagtap et al. (2016) study on stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids demonstrated that the diastereomeric excess (de%) at C-2 is highly dependent on the aromatic aldehyde substituent and reaction conditions, with the (4R) configuration from L-cysteine being the typical outcome of direct condensation; obtaining the (4S) enantiomer requires D-cysteine or chiral resolution [2]. For stereospecific applications, Akbulut et al. (2017) reported that a related (4S)-thiazolidine compound exhibited concentration-dependent developmental toxicity in zebrafish with 48 h LC₅₀ = 1.106 ± 0.052 mM and 96 h LC₅₀ = 0.804 ± 0.102 mM, demonstrating that the (4S) stereochemistry produces measurable biological effects distinct from the (4R) series [3].

Chiral purity Stereochemistry Research reproducibility Procurement specification

Optimal Application Scenarios for (4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid Based on Verified Differentiation Evidence


Stereochemical Negative Control in Cysteine Prodrug Pharmacology Studies

Researchers investigating thiazolidine-based cysteine prodrugs for hepatoprotection or cytoprotection require a stereochemically defined (4S) enantiomer as a negative control. Based on the Nagasawa et al. (1984) finding that the (4S) configuration abolishes cysteine prodrug-mediated hepatoprotection (0% survival vs. effective protection by the (4R) enantiomer) and eliminates proline oxidase substrate recognition (Kₘ = 1.1 × 10⁻⁴ M for (4R) only), the (4S)-2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid serves as the appropriate inactive comparator for experiments where (4R) enantiomers or their phthalocyanine conjugates are evaluated for therapeutic cysteine delivery [1].

Structure-Activity Relationship Mapping of Hydroxyphenyl Regioisomers in Melanogenesis and Collagen Metabolism Research

The 3-hydroxyphenyl regioisomer fills a critical gap in SAR studies where the 2-hydroxy isomer has been characterized for tyrosinase-mediated melanogenesis inhibition (preventing melanin formation at 0.2 mM per Napolitano et al., 1991 [2]) and the 2-hydroxy-3,5-dichloro derivative is claimed as a preferred prolyl hydroxylase inhibitor for collagen biosynthesis regulation (US Patent 4,457,936 [3]). The (4S)-3-OH compound provides a distinct stereoelectronic variant for systematically mapping how hydroxyl position and stereochemistry influence target enzyme engagement across these two therapeutically relevant pathways.

Chiral Building Block for Stereochemically Distinct Metallophthalocyanine Anticancer Conjugates

As demonstrated by Bilgiçli et al. (2021) for the (4R) enantiomer, 2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid serves as a precursor for synthesizing peripherally tetra-substituted metallophthalocyanines (ZnPc, CuPc, CoPc) with anticancer activity tested against C6 rat glioma, DU-145 human prostate carcinoma, and WI-38 normal fibroblast cell lines at concentrations ranging from 3.125 to 100 μg L⁻¹ [4]. The (4S) enantiomer enables parallel synthesis of stereochemically distinct metallophthalocyanine conjugates for comparative studies of how thiazolidine stereochemistry influences photodynamic therapy efficacy, cellular uptake, aggregation behavior in DMSO, and molecular docking profiles against cancer targets.

pH-Dependent Cysteine Release Probe for Tumor Microenvironment-Responsive Prodrug Design

Based on the pH-dependent decomposition kinetics documented by Bustillo Trueba et al. (2018) [5] and the electronic modulation of ring-opening rates by aryl substituents established by Butvin et al. (1999) (stability order: 2-COOH > 2-alkyl > 2-aryl > 2,2-dialkyl; electron-donating groups accelerate decomposition) [6], the (4S)-2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid can be employed as a probe to study how stereochemistry and aryl electronics interact to govern cysteine release rates under physiologically relevant pH conditions. This application is particularly relevant for designing tumor microenvironment-responsive prodrugs where both pH (acidic extracellular, neutral intracellular) and redox conditions differ from normal tissue, with the (4S) stereochemistry providing an additional level of release kinetic control.

Quote Request

Request a Quote for (4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.